1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate 1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate
Brand Name: Vulcanchem
CAS No.: 97889-84-4
VCID: VC18455560
InChI: InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+
SMILES:
Molecular Formula: C22H35NO4
Molecular Weight: 377.5 g/mol

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate

CAS No.: 97889-84-4

Cat. No.: VC18455560

Molecular Formula: C22H35NO4

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Diethylamino)ethyl) hydrogen 2-(tetrapropenyl)succinate - 97889-84-4

Specification

CAS No. 97889-84-4
Molecular Formula C22H35NO4
Molecular Weight 377.5 g/mol
IUPAC Name (E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid
Standard InChI InChI=1S/C22H35NO4/c1-7-13-21(14-8-2,19(24)25)22(15-9-3,16-10-4)20(26)27-18-17-23(11-5)12-6/h7-10,13-16H,11-12,17-18H2,1-6H3,(H,24,25)/b13-7+,14-8+,15-9+,16-10+
Standard InChI Key HMFFRWGUXCFTLM-HPWFBKAGSA-N
Isomeric SMILES CCN(CCOC(=O)C(C(C(=O)O)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC
Canonical SMILES CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two distinct functional groups:

  • Diethylaminoethyl moiety: A tertiary amine group (N(C2H5)2\text{N}(\text{C}_2\text{H}_5)_2) attached to an ethyl chain, enhancing solubility in polar solvents and facilitating interactions with biological membranes.

  • Tetrapropenylsuccinate backbone: A succinic acid core substituted with a tetrapropenyl group (C12H20\text{C}_{12}\text{H}_{20}), introducing hydrophobicity and steric bulk that may modulate receptor binding or catalytic activity .

The IUPAC name, (E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid, reflects its geometric isomerism and branching.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.97889-84-4
Molecular FormulaC22H35NO4\text{C}_{22}\text{H}_{35}\text{NO}_4
Molecular Weight377.5 g/mol
IUPAC Name(E)-3-[2-(diethylamino)ethoxycarbonyl]-2,2,3-tris[(E)-prop-1-enyl]hex-4-enoic acid
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step esterification and alkylation process:

  • Succinic Acid Activation: Succinic acid is treated with thionyl chloride to form succinyl chloride, a reactive intermediate.

  • Diethylamine Conjugation: The succinyl chloride reacts with 2-(diethylamino)ethanol under reflux conditions (60–80°C, 6–8 hours) to yield the diethylaminoethyl succinate ester.

  • Tetrapropenyl Incorporation: Propenyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like aluminum chloride.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra confirm the presence of propenyl protons (δ 5.2–5.8 ppm) and diethylaminoethyl signals (δ 1.1–1.3 ppm for methyl groups).

  • Mass Spectrometry: High-resolution MS identifies the molecular ion peak at m/z 377.5, consistent with the molecular formula.

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack details on:

  • Absorption/Distribution: Bioavailability studies in model organisms are needed to assess tissue penetration and half-life.

  • Metabolic Pathways: Identification of cytochrome P450 isoforms involved in its metabolism would clarify drug interaction risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator